N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide is a chemical compound with potential applications in various fields of science and industry. This compound features a benzyl group attached to a cyclobutyl ring, which is further connected to an oxirane ring and a carboxamide group. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
Synthetic Routes and Reaction Conditions:
Oxirane Formation: The oxirane ring is formed through a reaction involving epoxidation of an alkene precursor.
Carboxamide Formation: The carboxamide group is introduced through a reaction with an appropriate amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions may be employed to reduce certain functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace one functional group with another, providing versatility in chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Epoxides: Oxirane formation results in the production of epoxides, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry: N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide is used as an intermediate in the synthesis of more complex molecules
Biology: This compound may be used in biological studies to investigate its interactions with biological macromolecules. Its potential as a probe or inhibitor in biochemical assays makes it valuable for research in biochemistry and molecular biology.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural features may be exploited to create new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Oxirane-2-carboxamide derivatives: These compounds share the oxirane and carboxamide functional groups but differ in their substituents.
Benzylcyclobutyl derivatives: Compounds with similar benzylcyclobutyl structures but different functional groups attached.
Uniqueness: N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide stands out due to its combination of the benzyl group, cyclobutyl ring, oxirane ring, and carboxamide group
Properties
IUPAC Name |
N-[(1-benzylcyclobutyl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(13-10-18-13)16-11-15(7-4-8-15)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOJUZKDJBVJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)CNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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